

Usp1-IN-3: A Technical Guide to its Discovery and Chemical Synthesis

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Compound of Interest

Compound Name: *Usp1-IN-3*

Cat. No.: *B12390663*

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A Comprehensive Overview for Researchers and Drug Development Professionals

Usp1-IN-3 is a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1), a key enzyme in the DNA damage response (DDR) pathway. Its ability to target USP1 makes it a promising candidate for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 mutations. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological evaluation of **Usp1-IN-3**, tailored for researchers, scientists, and professionals in the field of drug development.

Data Presentation

Biological Activity of Usp1-IN-3

Assay	Target	IC50	Cell Line	Notes
Biochemical Assay	USP1-UAF1	<30 nM	-	Potent inhibition of the USP1-UAF1 complex.
Cell Viability Assay	-	<100 nM	BRCA1 mutant	Demonstrates synthetic lethality in BRCA1-deficient cells.
Cell Viability Assay	-	>10 μ M	BRCA1 WT	Exhibits high selectivity for BRCA1 mutant over wild-type cells.

Experimental Protocols

Plausible Chemical Synthesis of Usp1-IN-3

The chemical synthesis of **Usp1-IN-3** can be approached through a convergent synthesis strategy, involving the preparation of two key intermediates: the[1][2][3]triazolo[1,5-a]pyridine core and the substituted imidazole moiety, followed by their coupling.

Synthesis of the[1][2][3]triazolo[1,5-a]pyridine Intermediate:

A general method for the synthesis of 2-substituted-[1][2][3]triazolo[1,5-a]pyridines involves the cyclization of N-(pyridin-2-yl)formamidoximes.

- Step 1: Formation of N-(pyridin-2-yl)formamidoxime. React 2-aminopyridine with a suitable formamidoxime precursor under mild conditions.
- Step 2: Cyclization. Treat the resulting N-(pyridin-2-yl)formamidoxime with a dehydrating agent, such as trifluoroacetic anhydride, to induce cyclization and form the[1][2][3]triazolo[1,5-a]pyridine ring system.

Synthesis of the 1-isopropyl-4-(trifluoromethyl)-1H-imidazole Intermediate:

- Step 1: Synthesis of 4-(trifluoromethyl)-1H-imidazole. This can be achieved through various published methods for the synthesis of substituted imidazoles.
- Step 2: N-isopropylation. React 4-(trifluoromethyl)-1H-imidazole with an isopropylating agent, such as 2-bromopropane, in the presence of a base to yield 1-isopropyl-4-(trifluoromethyl)-1H-imidazole.

Final Coupling Step:

- Couple the synthesized [\[1\]](#)[\[2\]](#)[\[3\]](#) triazolo[1,5-a]pyridine intermediate with the 1-isopropyl-4-(trifluoromethyl)-1H-imidazole moiety through a suitable cross-coupling reaction, such as a Suzuki or Stille coupling, after appropriate functionalization of the coupling partners.

USP1-UAF1 Biochemical Assay Protocol (LanthaScreen™ TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of **Usp1-IN-3** against the USP1-UAF1 complex.

- Reagents and Materials:
 - Recombinant human USP1/UAF1 enzyme complex
 - Ubiquitin-rhodamine 110 substrate
 - Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% BSA)
 - **Usp1-IN-3** (serially diluted in DMSO)
 - 384-well, low-volume, black assay plates
 - TR-FRET enabled microplate reader
- Assay Procedure:
 - Prepare a solution of USP1-UAF1 enzyme in assay buffer.
 - Prepare a solution of ubiquitin-rhodamine 110 substrate in assay buffer.

- In the assay plate, add 2 μ L of serially diluted **Usp1-IN-3** or DMSO (as a control).
- Add 4 μ L of the USP1-UAF1 enzyme solution to each well.
- Incubate for 15 minutes at room temperature.
- Initiate the reaction by adding 4 μ L of the ubiquitin-rhodamine 110 substrate solution to each well.
- Incubate the reaction for 60 minutes at room temperature, protected from light.
- Measure the TR-FRET signal using a microplate reader (excitation at 495 nm, emission at 520 nm and 495 nm).
- The ratio of the emission signals is calculated and used to determine the percent inhibition.
- IC50 values are calculated by fitting the percent inhibition data to a four-parameter logistic equation.

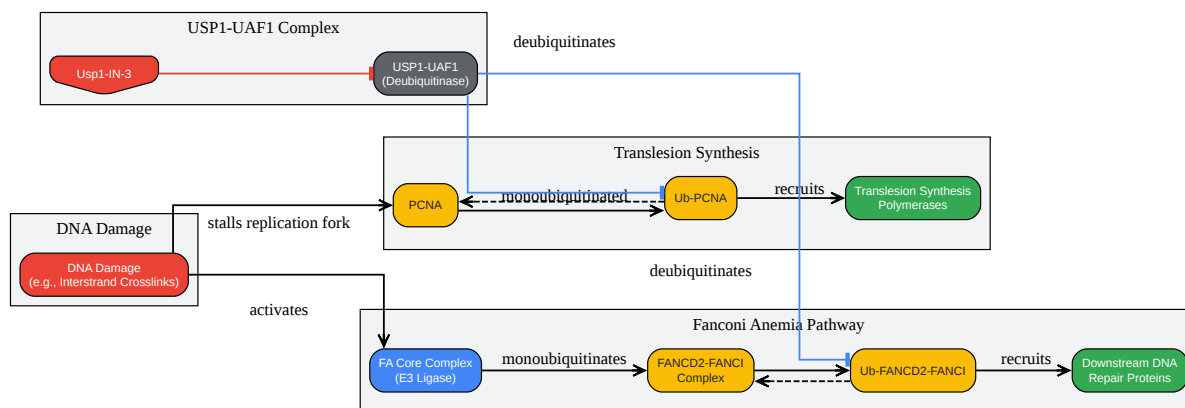
Cell Viability Assay Protocol (WST-1)

This protocol describes the use of a WST-1 assay to assess the effect of **Usp1-IN-3** on the viability of cancer cell lines.

- Reagents and Materials:
 - BRCA1 mutant and wild-type cell lines
 - Complete cell culture medium
 - **Usp1-IN-3** (serially diluted in culture medium)
 - WST-1 reagent
 - 96-well cell culture plates
 - Microplate reader

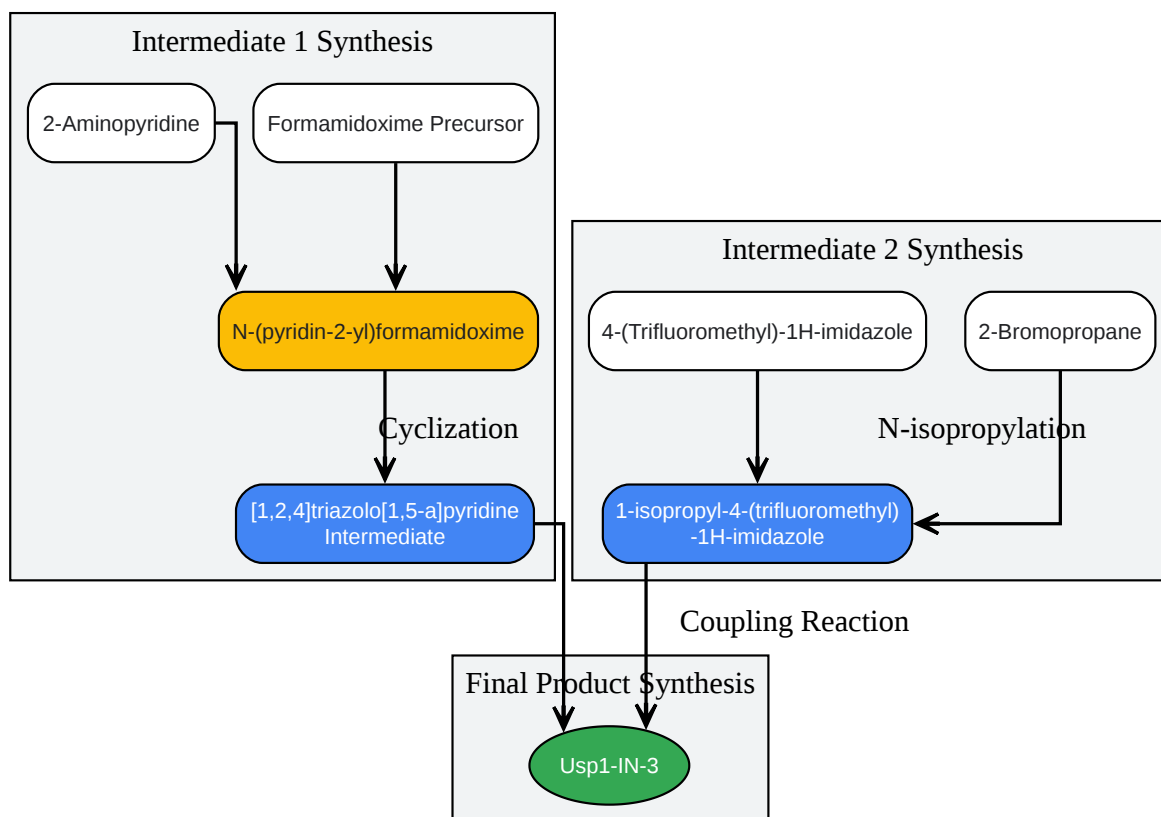
- Assay Procedure:
 - Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
 - Remove the medium and add 100 μ L of medium containing serial dilutions of **Usp1-IN-3** to the respective wells. Include wells with medium and DMSO as a vehicle control.
 - Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
 - Add 10 μ L of WST-1 reagent to each well.
 - Incubate for 2-4 hours at 37°C.
 - Gently shake the plate for 1 minute.
 - Measure the absorbance at 450 nm using a microplate reader.
 - Calculate the percentage of cell viability relative to the vehicle control.
 - Determine the IC₅₀ values by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations



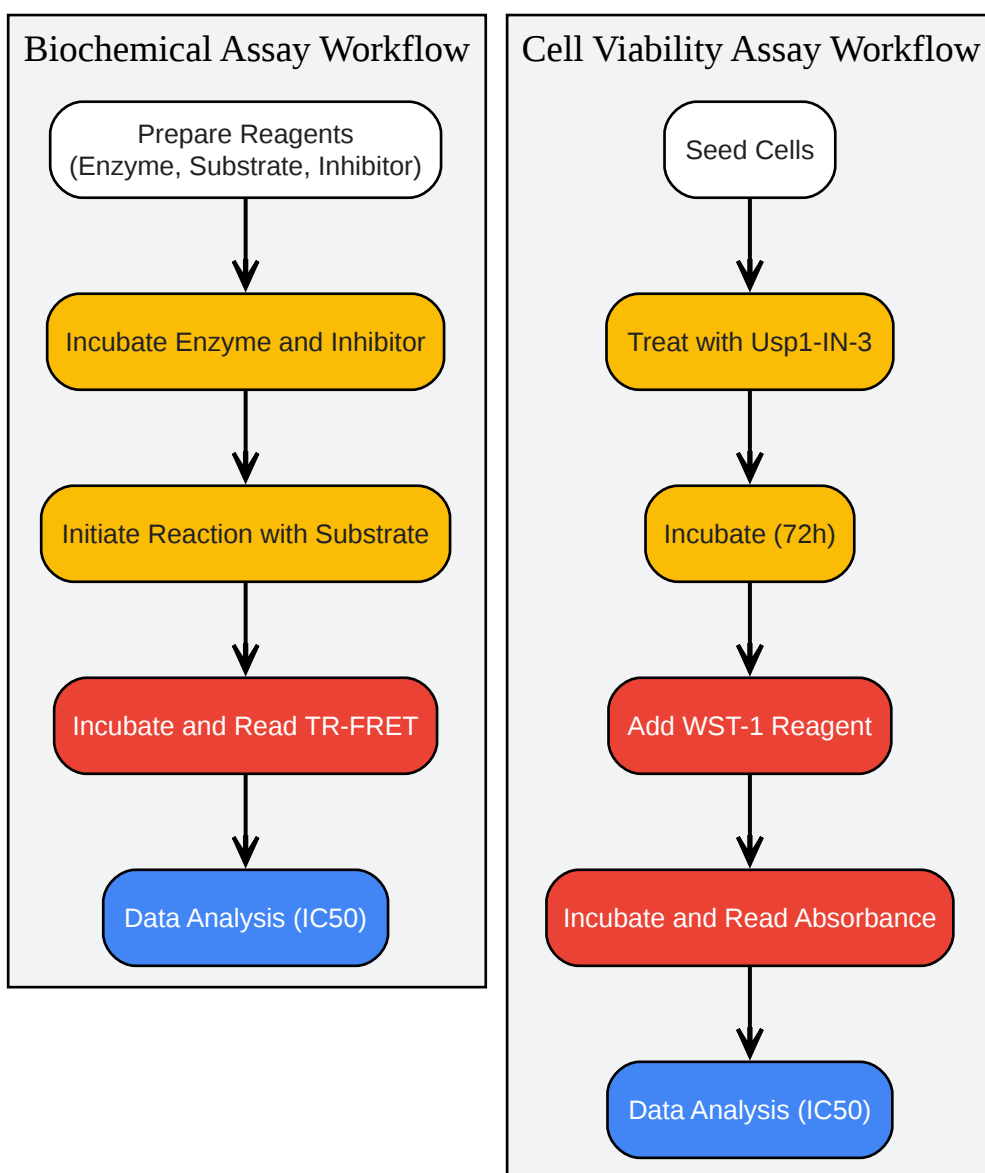
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Caption: USP1 Signaling Pathway in DNA Damage Response.



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Caption: Plausible Chemical Synthesis Workflow for **Usp1-IN-3**.



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Caption: Experimental Workflows for **Usp1-IN-3** Evaluation.

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